molecular formula C7H5ClO2 B124248 5-Chlorosalicylaldehyde CAS No. 635-93-8

5-Chlorosalicylaldehyde

Cat. No. B124248
CAS RN: 635-93-8
M. Wt: 156.56 g/mol
InChI Key: FUGKCSRLAQKUHG-UHFFFAOYSA-N
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Description

5-Chlorosalicylaldehyde is a substituted salicylaldehyde . Its molecular formula is ClC6H3(OH)CHO and it has a molecular weight of 156.57 .


Synthesis Analysis

5-Chlorosalicylaldehyde can be produced by reacting salicylaldehyde with elemental chlorine in acetic acid . The reaction leads to rapid crystallization of the product, which is then collected by filtration .


Molecular Structure Analysis

The X-Ray structure of 5-Chlorosalicylaldehyde exhibits an unusual crystal structure with both intramolecular and intermolecular OH to CH=O hydrogen bonding . This leads to chains of molecules aligned along the b axis .


Chemical Reactions Analysis

5-Chlorosalicylaldehyde is readily formed by the reaction of salicylaldehyde with elemental chlorine in acetic acid . It is a key starting material in the total synthesis of an unusual trichlorodihydroxybibenzyl isolated from a terrestrial plant .


Physical And Chemical Properties Analysis

5-Chlorosalicylaldehyde is a solid substance . It has a melting point of 100-102 °C (lit.) .

Scientific Research Applications

1. Applications in Spectroscopy and UV-Induced Rotamerization

5-Chlorosalicylaldehyde (5CSA) plays a crucial role in the field of spectroscopy. It exhibits multiple conformers, making it an interesting subject for infrared spectroscopy and Density Functional Theory (DFT) calculations. Notably, 5CSA undergoes rotamerization under ultraviolet (UV) irradiation, a process of interest in physical chemistry (Brito et al., 2022).

2. Crystallography and Material Science

In material science, 5CSA has been utilized in the growth of organic single crystals, which are important in the development of new materials. The crystal structure of 5CSA, analyzed through X-Ray Diffraction (XRD), plays a vital role in understanding its properties and applications in fields like optics and thermal analysis (Babu et al., 2015).

3. Chemical Synthesis and Coordination Chemistry

5CSA is significant in synthesizing various chemical compounds. For instance, it has been used in preparing oxovanadium (IV) complexes and studying their magnetic and spectroscopic properties. These studies contribute to our understanding of coordination chemistry and molecular interactions (Kolawole & Patel, 1983).

4. Analytical Chemistry and Sensor Development

In analytical chemistry, 5CSA has been employed in developing fluorescence-based sensors. For example, it is used in the detection of pyrophosphate in aqueous solutions and exhibits aggregation-induced emission properties, which are crucial for developing sensitive and selective sensors (Liu et al., 2015).

5. Pharmaceutical Applications

In the pharmaceutical field, derivatives of 5CSA, such as 5-chlorosalicylaldehyde-2,4-dinitrophenylhydrazone, have been synthesized and characterized. These derivatives have potential applications in drug development and medicinal chemistry due to their structural and electronic properties (Gil, 2020).

Safety And Hazards

5-Chlorosalicylaldehyde is classified as a skin irritant and can cause serious eye irritation . It is recommended to avoid contact with skin and eyes, and not to breathe dust . In case of contact, it is advised to wash with plenty of water and seek medical advice if irritation occurs .

Future Directions

One of the future directions for 5-Chlorosalicylaldehyde could be its use in the synthesis of planar Schiff base platinum (II) complexes, which have been studied for their cytotoxicity and interaction with DNA .

properties

IUPAC Name

5-chloro-2-hydroxybenzaldehyde
Source PubChem
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InChI

InChI=1S/C7H5ClO2/c8-6-1-2-7(10)5(3-6)4-9/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGKCSRLAQKUHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022099
Record name 5-Chlorosalicylaldehyde
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Molecular Weight

156.56 g/mol
Source PubChem
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Product Name

5-Chlorosalicylaldehyde

CAS RN

635-93-8
Record name 5-Chlorosalicylaldehyde
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Record name 5-Chlorosalicylaldehyde
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Record name 5-Chlorosalicylaldehyde
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Record name Benzaldehyde, 5-chloro-2-hydroxy-
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Record name 5-Chlorosalicylaldehyde
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Record name 5-chlorosalicylaldehyde
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Record name 5-CHLOROSALICYLALDEHYDE
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Synthesis routes and methods

Procedure details

64.25 g (0.5 mole) of p-chlorophenol and 55 g (0.2 mole) of trioctylamine are dissolved in 100 ml of toluene. Under N2, 13 g of tin tetrachloride are added dropwise at 0° C. After 20 min at room temperature, 33 g of dried paraformaldehyde are added, and the mixture is heated at 100° C. for 5 hours. After cooling, the mixture is poured onto 2.5 l of H2O, and the mixture is acidified to pH 2 with 2N HCl and extracted with diethyl ether. The ether phase is washed with saturated NaCl solution and dried with Na2SO4 and concentrated. Chromatography on silica gel using ethyl acetate/cyclohexane (1:6) provides 24 g of the title compound, melting point 99° C.
Quantity
64.25 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
33 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2.5 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,640
Citations
J Hu, Y Luo, M Hou, JJ Qi, LL Liang… - Applied Organometallic …, 2022 - Wiley Online Library
… LO is the ligand that methyl group on the (5-chlorosalicylaldehyde)-4-aminoantipyrine was oxidized to … ligand 2-hydroxy-5-chlorosalicylaldehyde-4-aminoantipyrine is hydroxylated and …
Number of citations: 1 onlinelibrary.wiley.com
ALB Brito, JPL Roque, İ Sıdır… - The Journal of Physical …, 2022 - ACS Publications
… In this study, monomers of 5-chlorosalicylaldehyde were isolated in solid N 2 , at 10 K, and investigated structurally and vibrationally, by IR spectroscopy, complemented by DFT(B3LYP)/…
Number of citations: 1 pubs.acs.org
X Chen, Y Xiang, Z Li, A Tong - Analytica chimica acta, 2008 - Elsevier
A facile fluorescent method for the determination of hydrazine in aqueous solution with excellent sensitivity was developed. 5-Chlorosalicylaldehyde (CS), a readily commercially …
Number of citations: 129 www.sciencedirect.com
RA Aitken, ALG Gidlow, RS Ramsewak… - Journal of Chemical …, 2013 - Springer
… Although 5-chlorosalicylaldehyde 1 is readily formed by reaction of salicylaldehyde with elemental chlorine in acetic acid, and details of the production and purification of this useful …
Number of citations: 3 link.springer.com
B Babu, J Chandrasekaran, R Karunathan… - Optik, 2015 - Elsevier
Organic single crystals of 5-chlorosalicylaldehyde were grown by slow evaporation solution growth technique at room temperature. The crystal structure was analyzed by single crystal …
Number of citations: 4 www.sciencedirect.com
DM Gil - Journal of Molecular Structure, 2020 - Elsevier
A new hydrazone derivative, 5-chlorosalicylaldehyde-2,4-dinitrophenylhydrazone (5Cl-DNPHZ) has been synthesized and characterized by different spectroscopic techniques such as …
Number of citations: 4 www.sciencedirect.com
A Li, YH Liu, LZ Yuan, ZY Ma, CL Zhao, CZ Xie… - Journal of Inorganic …, 2015 - Elsevier
… To a 10 mL methanolic solution of 5-chlorosalicylaldehyde (0.079 g, 0.5 mmol), a mixture of glycine (0.038 g, 0.5 mmol) and KOH (85%, 0.035 g, 0.5 mmol) in 10 mL water was added …
Number of citations: 37 www.sciencedirect.com
IM Mustafa, MA Hapipah, MA Abdulla, TR Ward - Polyhedron, 2009 - Elsevier
… derived from the condensation reaction of 5-chlorosalicylaldehyde, 5-nitrosalicylaldehyde, and 3,5 … The antiulcer activity of 5-chlorosalicylaldehyde derivative and its nickel and copper …
Number of citations: 52 www.sciencedirect.com
XM Hu, LW Xue, CX Zhang, GQ Zhao - Synthesis and Reactivity in …, 2014 - Taylor & Francis
Two new dioxomolybdenum(VI) complexes, [MoO 2 L 1 (MeOH)] (1) and [MoO 2 L 2 ] (2), where L 1 and L 2 are the anionic forms of N′-(5-chloro-2-hydroxybenzylidene)-2-…
Number of citations: 7 www.tandfonline.com
DS Yang - Acta Crystallographica Section E: Structure Reports …, 2006 - scripts.iucr.org
(IUCr) 5-Chlorosalicylaldehyde salicylhydrazone … 5-Chlorosalicylaldehyde salicylhydrazone … The title compound was prepared by the following procedure: 5-chlorosalicylaldehyde …
Number of citations: 22 scripts.iucr.org

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